2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Overview
Description
2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining a thiadiazole ring with a tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The tricyclic framework is then constructed through a series of cyclization reactions, often involving the use of strong bases like lithium hexamethyldisilazide (LiHMDS) in dry tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiadiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with molecular targets such as DNA and enzymes. The thiadiazole ring can intercalate into DNA, disrupting replication and transcription processes . Additionally, the compound may inhibit specific enzymes involved in cell division, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
1,2,4-triazole derivatives: These compounds have a similar heterocyclic structure and are known for their antimicrobial and anticancer properties.
Oxadiazole derivatives: These compounds also contain a five-membered ring with nitrogen and sulfur atoms and are used in various medicinal applications.
Uniqueness
2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its tricyclic framework, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-5-13-14-12(18-5)15-10(16)8-6-2-3-7(4-6)9(8)11(15)17/h6-9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCDIDGMESXYLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(=O)C3C4CCC(C4)C3C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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